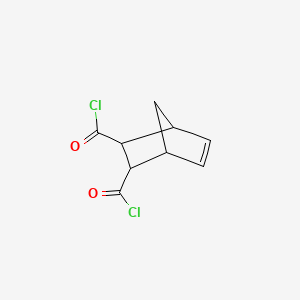
5-Norbornene-2,3-dicarbonyl chloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known by its IUPAC name, bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene ring system with two acyl chloride groups attached at the 2 and 3 positions in a trans configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with phosgene or thionyl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product. For example, the reaction of norbornene-2,3-dicarboxylic acid with thionyl chloride in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of 5-Norbornene-2,3-dicarbonyl chloride, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, bases
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Applications De Recherche Scientifique
Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used as a building block in organic synthesis and polymer chemistry. Its ability to undergo ROMP makes it valuable for creating advanced polymeric materials .
Biology and Medicine: In biological research, it is used to modify biomolecules and surfaces, enabling the study of protein-ligand interactions and the development of drug delivery systems.
Industry: Industrially, it is employed in the production of high-performance coatings, adhesives, and composite materials due to its reactivity and ability to form strong covalent bonds.
Mécanisme D'action
The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves the reactivity of its acyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules and polymers, facilitating the modification of these substrates.
Comparaison Avec Des Composés Similaires
- cis-5-Norbornene-2,3-dicarbonyl chloride
- 5-Norbornene-2,3-dicarboxylic acid
- 5-Norbornene-2,3-dicarboxylic anhydride
Comparison: Compared to its cis isomer, 5-Norbornene-2,3-dicarbonyl chloride, trans- exhibits different reactivity and physical properties due to the spatial arrangement of its acyl chloride groups. This trans configuration allows for more efficient polymerization and surface modification reactions.
Propriétés
Numéro CAS |
4582-21-2 |
|---|---|
Formule moléculaire |
C9H8Cl2O2 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |
Clé InChI |
KANQIAARVSWKKG-XZBKPIIZSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Key on ui other cas no. |
707-80-2 4582-21-2 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















